

(Rac)-LY341495: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-LY341495

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Executive Summary

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate receptors (mGluRs), with a primary affinity for Group II mGluRs, encompassing mGluR2 and mGluR3 subtypes.[1][2] At higher concentrations, it also exhibits antagonist activity at Group I and Group III mGluRs.[1][2] This broad-spectrum antagonist profile at mGluRs makes it a valuable tool in neuroscience research. Its mechanism of action extends beyond simple receptor blockade, influencing downstream signaling cascades that are implicated in various neurological and psychiatric conditions. Notably, its antidepressant-like effects are mediated through the modulation of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways, leading to increased brain-derived neurotrophic factor (BDNF) expression. This technical guide provides an in-depth exploration of the mechanism of action of **(Rac)-LY341495**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Quantitative Data: Receptor Binding Affinity and Potency

The antagonist activity of LY341495 has been quantified across various mGluR subtypes using radioligand binding assays and functional assays. The following table summarizes the reported

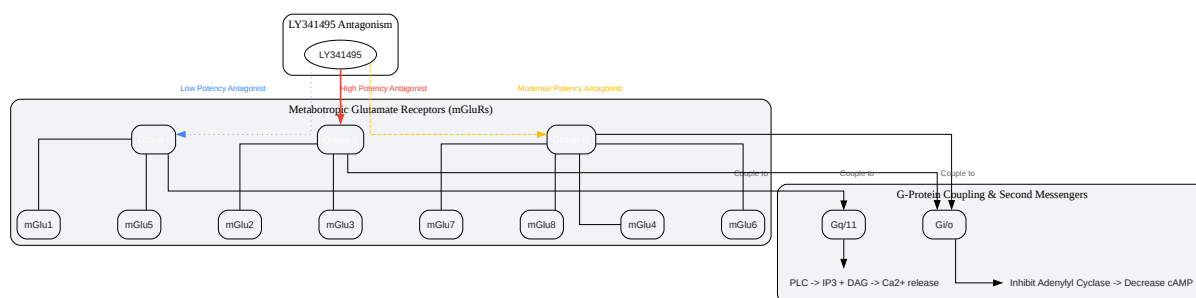
half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

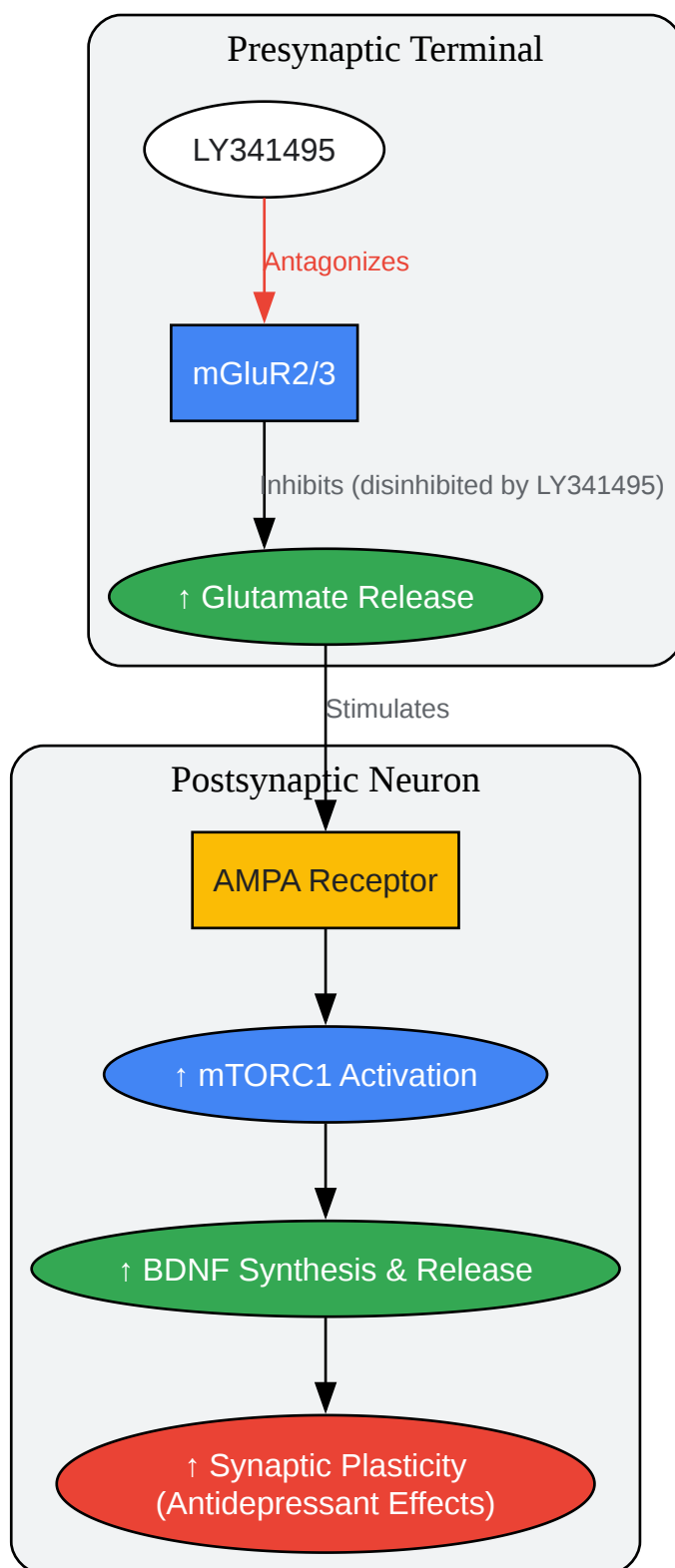
Receptor Subtype	Agonist/Radioligand Displaced	Assay Type	Cell Line	IC50 (nM)	Ki (nM)	Reference
Group I						
mGlu1a	Quisqualate	Phosphoinositide Hydrolysis	AV12-664	7800	7000	[1]
mGlu5a	Quisqualate	Phosphoinositide Hydrolysis	AV12-664	8200	7600	[1]
Group II						
mGlu2	(1S,3R)-ACPD	cAMP Formation	RGT	21	-	[1]
mGlu2	[3H]-LY341495	Radioligand Binding	CHO	-	1.67	[3]
mGlu3	(1S,3R)-ACPD	cAMP Formation	RGT	14	-	[1]
mGlu3	[3H]-LY341495	Radioligand Binding	CHO	-	0.75	[3]
Group III						
mGlu4a	L-AP4	cAMP Formation	RGT	22000	-	[1]
mGlu7	L-AP4	cAMP Formation	RGT	990	-	[1]
mGlu8	L-AP4	cAMP Formation	RGT	170	-	[1]

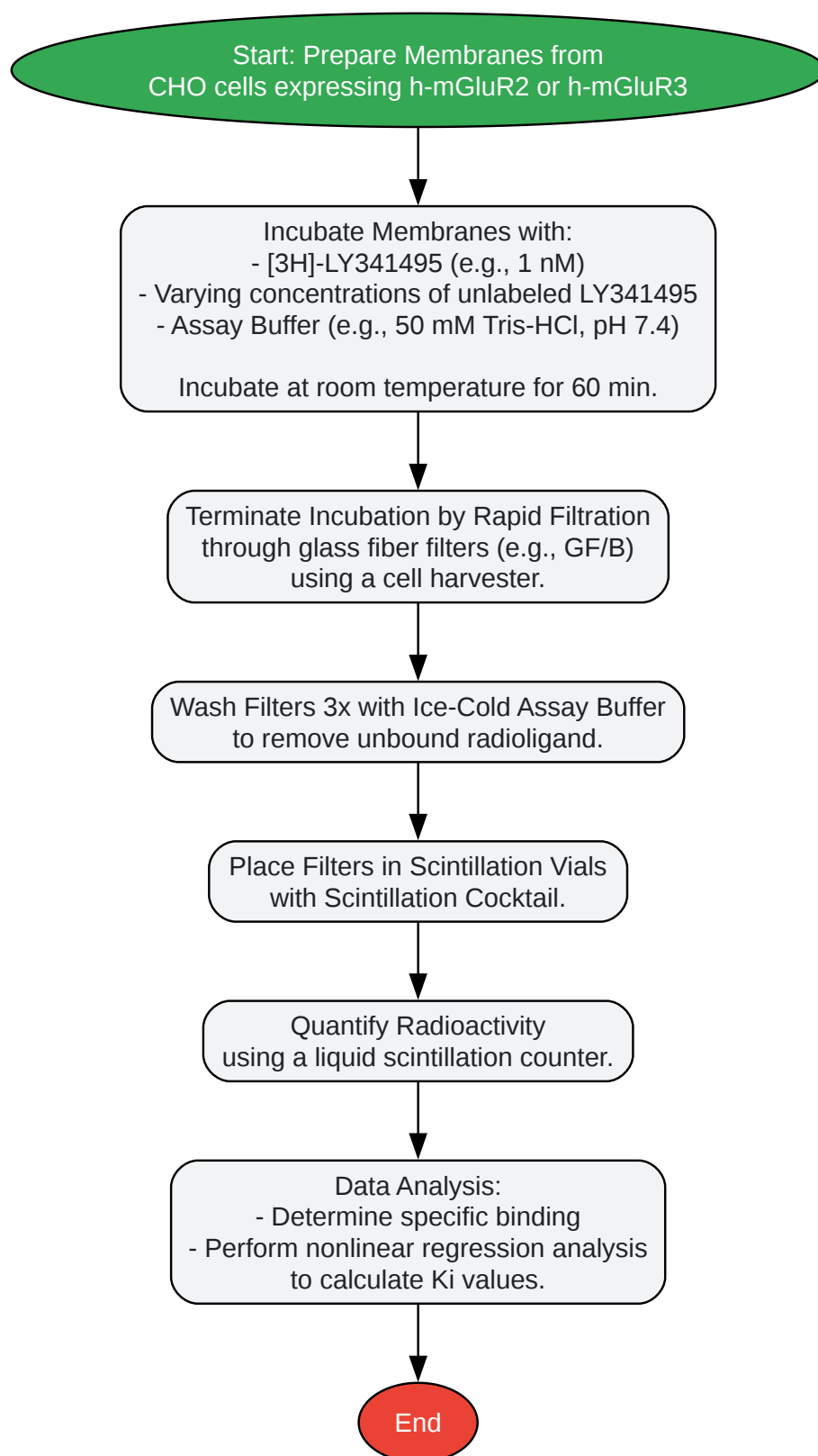
Signaling Pathways

The primary mechanism of action of LY341495 is the competitive antagonism of mGluRs.

These receptors are G-protein coupled receptors (GPCRs) that are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.







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- To cite this document: BenchChem. [(Rac)-LY341495: A Comprehensive Technical Guide on its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616575#what-is-the-mechanism-of-action-of-rac-ly341495]

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